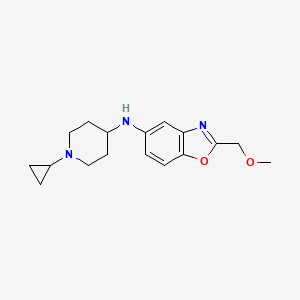![molecular formula C16H20N4O B6976071 N-[(3-ethyltriazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B6976071.png)
N-[(3-ethyltriazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-ethyltriazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine is a synthetic organic compound that features a triazole ring and a benzofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyltriazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 3-ethyl-1H-1,2,3-triazole can be prepared by reacting ethyl azide with propargyl alcohol under copper(I) catalysis.
Benzofuran Synthesis: The benzofuran moiety can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones. For example, 3-methyl-1-benzofuran can be obtained by cyclizing 2-hydroxy-3-methylacetophenone in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the triazole and benzofuran units. This can be achieved by reacting the triazole derivative with a suitable benzofuran derivative under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole. Sodium borohydride (NaBH₄) is a typical reducing agent used in such reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzofuran ring. Halogenation followed by nucleophilic substitution is a common pathway.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) followed by nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized benzofuran derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
科学的研究の応用
Medicinal Chemistry: The compound can be explored for its potential as an antiviral, anticancer, or antimicrobial agent due to the bioactive nature of both triazole and benzofuran moieties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding, given the triazole ring’s ability to interact with biological macromolecules.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of N-[(3-ethyltriazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cytochrome P450 or receptors like G-protein coupled receptors (GPCRs).
Pathways Involved: It could modulate signaling pathways involved in cell proliferation, apoptosis, or immune response, depending on its specific binding interactions.
類似化合物との比較
Similar Compounds
- N-[(3-methyltriazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine
- N-[(3-phenyltriazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine
Uniqueness
N-[(3-ethyltriazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine is unique due to the specific substitution pattern on the triazole ring, which can influence its biological activity and binding affinity. The ethyl group may enhance lipophilicity and membrane permeability compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
特性
IUPAC Name |
N-[(3-ethyltriazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-4-20-13(10-18-19-20)9-17-12(3)16-11(2)14-7-5-6-8-15(14)21-16/h5-8,10,12,17H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYZWIAWCNYZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)CNC(C)C2=C(C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[3-[[1-(2-methoxyethylcarbamoyl)cyclopropyl]amino]-3-oxopropyl]carbamate](/img/structure/B6975990.png)
![4-Methoxybutyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6976000.png)
![1-[(4,4-Dimethylcyclohexyl)methyl]-3-(4-sulfamoylbutyl)urea](/img/structure/B6976008.png)
![[1-(Cyanomethyl)cyclopropyl]methyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6976015.png)
![1-cyclopentyl-N-[(2-ethyltriazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine](/img/structure/B6976022.png)
![1-[4-[1-[(3-Ethyltriazol-4-yl)methylamino]ethyl]phenyl]pyrrolidin-2-one](/img/structure/B6976023.png)
![Cyclopent-3-en-1-ylmethyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6976028.png)
![1-(2,5-dimethylthiophen-3-yl)-N-[(3-ethyltriazol-4-yl)methyl]ethanamine](/img/structure/B6976030.png)
![N-[(2-ethyltriazol-4-yl)methyl]-1-(4-methoxy-3-methylphenyl)methanamine](/img/structure/B6976040.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-(4-pyridin-4-ylphenyl)ethanamine](/img/structure/B6976047.png)

![N-[(3-ethyltriazol-4-yl)methyl]-1-thiophen-2-ylpropan-1-amine](/img/structure/B6976066.png)
![1-(4-chloro-2-fluorophenyl)-N-[(3-ethyltriazol-4-yl)methyl]-2-methylpropan-1-amine](/img/structure/B6976078.png)
![N-[2-[(1-cyclopropylpiperidin-4-yl)amino]ethyl]-2,5-dimethylthiophene-3-sulfonamide](/img/structure/B6976084.png)
